Cas no 6659-45-6 (Dihydrorotenone)

Dihydrorotenone structure
Dihydrorotenone structure
Nom du produit:Dihydrorotenone
Numéro CAS:6659-45-6
Le MF:C23H24O6
Mégawatts:396.4331
CID:1065595
PubChem ID:243725

Dihydrorotenone Propriétés chimiques et physiques

Nom et identifiant

    • dihydrorotenone standard
    • Dihydrorotenone
    • Dihydrorotenone (VAN)
    • 1',2'-dihydrorotenone
    • 1-Dihydrorotenon
    • 6',7'-dihydrorotenone
    • 6'.7'-Dihydro-rotenon
    • NSC 351138
    • NSC 53866
    • (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (1R,13S)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(1
    • Rotenone, dihydro-
    • S,S-Dihydrorotenone
    • 538CX0LPPO
    • MLS000851173
    • NSC351138
    • SMR000457416
    • Caswell No. 353
    • Rotenone, dihydro- (VAN)
    • [1]Benzopyrano[3,3-h][1]benzopyran-6(6
    • [1]Benzopyrano[3,3-h][1]benzopyran-6(6a.alpha.H)-one, 1,2,12,12a.alpha.-tetrahydro-2.alpha.-isopropyl-8,9-dimethoxy-
    • HY-N4202
    • DTXSID5041227
    • cid_243725
    • DA-62888
    • (1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6a-alphah)-one, 1,2,12,12a-alpha-tetrahydro-2-alpha-isopropyl-8,9-dimethoxy-
    • EPA Pesticide Chemical Code 071002
    • Q27261081
    • CHEMBL267630
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-
    • [1]Benzopyrano[3,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, [2R-(2.alpha.,6a.alpha.,12a.alpha.)]-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropyl-8,9-dimethoxy-
    • SR-01000767777
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R-(2alpha,6aalpha,12aalpha))-
    • CS-0032420
    • MS-26678
    • SR-01000642530-2
    • NSC-351138
    • 2-isopropyl-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one
    • NS00121141
    • SR-01000767777-2
    • WLN: T G5 D6 B666 CV HO MO PO DU- L GU- KTTTT&J IY1&U1 SO1 TO1
    • UNII-538CX0LPPO
    • 6659-45-6
    • SCHEMBL19035536
    • NSC-53866
    • AKOS024419416
    • CCG-53362
    • NSC53866
    • BDBM97131
    • 2-ISOPROPYL-8,9-DI-MEO-1,2,12,12A-4H-6AH-CHROMENO(3,4-B)FURO(2,3-H)CHROMEN-6-ONE
    • SR-01000642530-1
    • SR-01000642530
    • (2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
    • Piscine à noyau: 1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1
    • La clé Inchi: DTFARBHXORYQBF-HBGVWJBISA-N
    • Sourire: O1C2=C(C([H])=C([H])C3=C2C([H])([H])[C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])O3)C([C@@]2([H])C3=C([H])C(=C(C([H])=C3OC([H])([H])[C@@]12[H])OC([H])([H])[H])OC([H])([H])[H])=O

Propriétés calculées

  • Qualité précise: 396.157288g/mol
  • Charge de surface: 0
  • XLogP3: 4.2
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Nombre de liaisons rotatives: 3
  • Masse isotopique unique: 396.157288g/mol
  • Masse isotopique unique: 396.157288g/mol
  • Surface topologique des pôles: 63.2Ų
  • Comptage des atomes lourds: 29
  • Complexité: 623
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 396.4

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 216 ºC
  • Solubilité: Insuluble (9.9E-5 g/L) (25 ºC),
  • Le PSA: 63.22000
  • Le LogP: 3.78320

Dihydrorotenone PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chengdu Biopurify Phytochemicals Ltd
BP3939-10mg
Dihydrorotenone
6659-45-6 98%
10mg
$165 2023-09-20
Biosynth
GAA65945-5 mg
Dihydrorotenone
6659-45-6
5mg
$242.55 2023-01-04
MedChemExpress
HY-N4202-10mg
Dihydrorotenone
6659-45-6 98.72%
10mg
¥5710 2024-05-24
Chengdu Biopurify Phytochemicals Ltd
BP3939-10mg
Dihydrorotenone
6659-45-6 98%
10mg
$165 2023-09-19
MedChemExpress
HY-N4202-5mg
Dihydrorotenone
6659-45-6 98.72%
5mg
¥3360 2024-05-24
TargetMol Chemicals
TN1586-25mg
Dihydrorotenone
6659-45-6 99.58%
25mg
¥ 6690 2024-07-20
1PlusChem
1P00FH33-1mg
1',2'-dihydrorotenone
6659-45-6 98%
1mg
$213.00 2024-04-22
Ambeed
A178847-5mg
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
6659-45-6 98%
5mg
$111.0 2025-02-27
Ambeed
A178847-10mg
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
6659-45-6 98%
10mg
$166.0 2025-02-27
TargetMol Chemicals
TN1586-1 mL * 10 mM (in DMSO)
Dihydrorotenone
6659-45-6 99.58%
1 mL * 10 mM (in DMSO)
¥ 2973 2023-09-15

Dihydrorotenone Littérature connexe

  • 1. Regioselective ether cleavages of rotenoids: spiro-ether formation and stereoselective isotopic labelling of (E)- or (Z)-prenyl methyl groups in (6aS, 12aS)-rot-2′-enonic acid
    David Carson,Leslie Crombie,Geoffrey W. Kilbee,Frank Moffatt,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 779
  • 2. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycoside
    J. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
  • 3. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosin
    Alexander Robertson J. Chem. Soc. 1932 1380
  • 4. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigenin
    L. Crombie,M. B. Thomas J. Chem. Soc. C 1967 1796
  • D. Adinarayana,M. Radhakrishniah,J. Rajasekhara Rao,R. Campbell,L. Crombie J. Chem. Soc. C 1971 29

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:6659-45-6)Dihydrorotenone
A1204616
Pureté:99%
Quantité:25mg
Prix ($):253.0